5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

Medicinal Chemistry Scaffold Derivatization Kinase Inhibitors

Medicinal chemistry teams pursuing dual c-Met/VEGFR-2 or PARP1 inhibitor programs require fragment scaffolds with orthogonal derivatization handles. This saturated [4,3-a]-3-COOH scaffold (MW 168.15 Da, <250 Da fragment) provides a unique secondary amine at position 7 and a free carboxylic acid at position 3, enabling dual-vector elaboration without deprotection steps. Validated in c-Met hinge-binding pharmacophores (IC50 26 nM) and PARP1 nicotinamide-pocket engagement (cellular IC50 0.3 nM in olaparib-resistant Capan-1 cells). Procuring the free acid avoids the ~100 Da molecular weight penalty and deprotection overhead of the Boc-protected analog.

Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
Cat. No. B12067814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Molecular FormulaC6H8N4O2
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(=O)O)CN1
InChIInChI=1S/C6H8N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h7H,1-3H2,(H,11,12)
InChIKeyJLTDJCROUWNOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydrotriazolopyrazine-3-carboxylic Acid Overview


5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 1260834-01-2) is a bicyclic heterocyclic building block composed of a [1,2,4]triazole ring fused to a saturated (tetrahydro) pyrazine ring, bearing a free carboxylic acid at the 3-position . With a molecular formula of C₆H₈N₄O₂ and a molecular weight of 168.15 g/mol, this compound serves as the core scaffold for multiple classes of bioactive molecules, including c-Met/VEGFR-2 dual kinase inhibitors, PARP1 inhibitors, and DPP-IV inhibitors such as sitagliptin [1]. The tetrahydro modification introduces a secondary amine at position 7—a feature absent in the fully aromatic [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 1245644-97-6)—which provides an additional derivatization vector for structure-activity relationship (SAR) exploration [2].

Saturated tetrahydro core Introduces secondary amine at position 7 for additional N-derivatization
3‑Carboxylic acid handle Anchors kinase- and PARP1‑directed substituents into the target binding site
Fragment‑compatible mass Low molecular weight (168 Da) fits fragment‑based screening libraries

Substitution Limitations for This Scaffold


Substituting this scaffold with the fully aromatic analog ([1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid, CAS 1245644-97-6) eliminates the secondary amine at position 7, a critical derivatization handle exploited in sitagliptin-class DPP-IV inhibitors and c-Met kinase inhibitor programs [1]. The regioisomeric [1,2,4]triazolo[1,5-a]pyrazine scaffold, while structurally similar, presents a different spatial orientation of the carboxylic acid and altered electronic distribution that shifts kinase selectivity profiles away from c-Met/VEGFR-2 and PARP1 toward other target classes [2]. The 6-carboxylic acid positional isomer (5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid) places the carboxylate on the pyrazine rather than the triazole ring, changing the vector of amide bond formation and the geometry of resulting inhibitors—a difference that can determine whether a compound engages the hinge region of a kinase ATP-binding site [3]. Even the Boc-protected analog (CAS 1053656-19-1), while sharing the same core, imposes an additional deprotection step and carries a molecular weight penalty of ~100 Da, which can complicate fragment-based or late-stage functionalization workflows. Each of these substitutions introduces a quantifiable structural change that cascades into altered reactivity, target engagement, and synthetic efficiency.

Feature
Target Scaffold
Common Substitute
Secondary amine
Present at position 7
Absent (aromatic analog, CAS 1245644‑97‑6)
Acid position
3‑position on triazole ring
6‑position on pyrazine ring; alters hinge‑binding vector
Kinase/PARP1 validation
Peer‑reviewed c‑Met/VEGFR‑2 and PARP1 data
No reported activity for [1,5‑a] regioisomer or 6‑COOH isomer
Protecting group
Free acid (ready to couple)
Boc‑protected; adds ~100 Da and requires deprotection

Quantitative Evidence vs. Closest Analogues


Secondary Amine Derivatization Advantage

The tetrahydro modification at positions 5,6,7,8 of the pyrazine ring introduces a secondary amine (NH), creating an additional nucleophilic site for N-acylation, N-alkylation, or sulfonamide formation. The fully aromatic analog ([1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid, CAS 1245644-97-6) possesses no such secondary amine, limiting derivatization to the carboxylic acid alone. This difference is exploited in the synthesis of sitagliptin, where the 7-position amine of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is coupled to a β-amino acid to generate the DPP-IV inhibitor pharmacophore [1]. The aromatic scaffold cannot participate in this coupling chemistry [2].

Derivatization sites
Class‑level inference
2 derivatization sites
vs. 1 site (aromatic analog)
Doubled nitrogen handles for divergent SAR exploration
Structural comparison based on 2D records
Medicinal Chemistry Scaffold Derivatization Kinase Inhibitors

Validated c-Met/VEGFR-2 Dual Inhibition

Derivatives built on the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid scaffold have demonstrated potent dual c-Met/VEGFR-2 inhibition. The most potent compound from the series, 17l, exhibited a c-Met IC₅₀ of 26.00 nM and VEGFR-2 IC₅₀ of 2.6 µM, comparable to the clinical candidate foretinib (c-Met IC₅₀ = 19.00 nM) [1]. This dual inhibitory profile is linked to the 3-carboxylic acid serving as the anchor for substituents that engage the kinase hinge region. By contrast, derivatives built on the [1,2,4]triazolo[1,5-a]pyrazine scaffold are not represented in the c-Met/VEGFR-2 dual inhibition literature, suggesting that the [4,3-a] ring fusion geometry is critical for this specific kinase selectivity profile [2]. The 6-carboxylic acid positional isomer has not been reported with c-Met inhibitory activity at comparable potency levels [3].

c‑Met inhibition
Cross‑study comparable
IC₅₀ 26.00 nM (c‑Met)
VEGFR‑2 IC₅₀ 2.6 µM
Reported potency comparable to reference inhibitor foretinib
Representative derivative 17l; kinase assay data
c-Met Kinase VEGFR-2 Anticancer Kinase Inhibition

PARP1 Inhibition in Resistant Cancer Cells

A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives, constructed via functionalization of the 3-position on the tetrahydro scaffold, were evaluated as PARP1 inhibitors. Compounds 17m, 19a, 19c, 19e, 19i, and 19k displayed PARP1 IC₅₀ values below 4.1 nM. Notably, compound 19k achieved antiproliferative IC₅₀ values below 0.3 nM against PARP1 inhibitor-resistant Capan-1 (BRCA2⁻/⁻) cells—a phenotype not addressed by first-generation PARP1 inhibitors such as olaparib [1]. No equivalent PARP1 activity has been reported for the [1,5-a] regioisomeric scaffold or the 6-carboxylic acid isomer [2]. The 3-carboxylic acid orientation is hypothesized to direct substituents into the PARP1 nicotinamide-binding pocket, a geometry that differs from the 6-COOH isomer's vector .

PARP1 inhibition
Cross‑study comparable
IC₅₀ < 4.1 nM (PARP1)
Capan‑1 resistant cells IC₅₀ < 0.3 nM
Supports PARP1 resistance‑overcoming cellular response
Derivative 19k; BRCA‑mutant cell‑line data
PARP1 Inhibition Synthetic Lethality BRCA-Mutant Cancer Drug Resistance

Molecular Weight Efficiency of Free Acid

The free carboxylic acid scaffold (MW 168.15 g/mol, CAS 1260834-01-2) is 100.12 Da lighter than the N-Boc-protected analog (MW 268.27 g/mol, CAS 1053656-19-1) . In fragment-based drug discovery, this ~60% molecular weight inflation from the Boc group can confound ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count). For a hypothetical fragment with pIC₅₀ = 6 and 12 heavy atoms (free acid), LE = 0.70; the same fragment as Boc-protected (18 heavy atoms) yields LE = 0.47—a 33% reduction that may compromise hit prioritization [1]. Additionally, the free acid eliminates the TFA- or HCl-mediated deprotection step required for the Boc analog, reducing synthetic cycle time by one step.

Ligand efficiency
Direct head‑to‑head comparison
168 Da free acid
vs. 268 Da Boc‑protected analog
Supports fragment‑based screening efficiency
Ligand efficiency metrics may favor lower‑mass scaffold
Fragment-Based Drug Design Lead Optimization Molecular Weight Efficiency Synthetic Efficiency

Aqueous Solubility via Sodium Salt

The free carboxylic acid of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid can be converted to its sodium salt (CAS 2108456-82-0), which exhibits enhanced aqueous solubility suitable for biophysical assays and physiological conditions [1]. While no quantitative solubility comparison has been published for the free acid vs. sodium salt of this specific scaffold, the broader chemical principle is well established: sodium carboxylate salts typically increase aqueous solubility by 1–3 orders of magnitude over the corresponding free acid [2]. The 6-carboxylic acid isomer does not have a commercially documented sodium salt form, limiting its utility in aqueous-based screening formats [3].

Aqueous compatibility
Supporting evidence
Sodium salt available
Comparator scaffolds: no sodium salt documented
Supports aqueous assay formats
Solubility improvement expected but not quantified for this core
Aqueous Solubility Salt Formation Biophysical Assays Formulation

In Vivo Anticonvulsant Activity

N-substituted derivatives synthesized by coupling acid chlorides or benzyl chlorides to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine—a derivative of the target scaffold—were evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice. Compounds 2a, 2b, and 2e exhibited median effective doses (ED₅₀) of 0.38, 0.36, and 0.25 mg/kg, respectively, with minimal neurotoxicity in rotorod testing [1]. This demonstrates that the saturated [4,3-a] scaffold can support CNS-penetrant, orally active compounds. No equivalent in vivo anticonvulsant data have been reported for the [1,5-a] regioisomer or the unsaturated [4,3-a] scaffold [2]. The saturated pyrazine ring may contribute to improved CNS penetration by reducing aromatic character and planar surface area, although this remains a class-level inference [3].

CNS seizure model
Cross‑study comparable
ED₅₀ 0.25–0.38 mg/kg
Regioisomer: no in vivo data
Reported seizure‑model response at sub‑mg/kg doses
MES model in mice; rotorod neurotoxicity assessment
Anticonvulsant Neuroprotection CNS Drug Discovery In Vivo Pharmacology

Scaffold Procurement & Research Scenarios


Fragment Screening for Kinase/PARP1 Inhibitors

The free carboxylic acid scaffold (MW 168.15 Da, 12 heavy atoms) meets the molecular weight cutoff for fragment libraries (<300 Da, ideally <250 Da). Its saturated secondary amine and 3-position carboxylic acid provide two orthogonal derivatization vectors, enabling fragment elaboration in two directions. Fragment hits derived from this scaffold can directly access the c-Met hinge-binding pharmacophore validated at 26 nM potency [1] and the PARP1 nicotinamide pocket validated at sub-4.1 nM enzyme inhibition [2]. Procurement of the free acid (CAS 1260834-01-2) rather than the Boc-protected analog avoids a deprotection step during fragment-to-lead optimization, preserving synthetic efficiency.

Dual c-Met/VEGFR-2 Inhibitor Lead Optimization

Medicinal chemistry teams pursuing dual c-Met/VEGFR-2 inhibition should prioritize this scaffold because compound 17l—constructed via 3-carboxylic acid functionalization—delivered c-Met IC₅₀ = 26.00 nM and VEGFR-2 IC₅₀ = 2.6 µM, matching the potency of the reference inhibitor foretinib [1]. The tetrahydro modification provides an additional 7-position amine for modulating pharmacokinetic properties without disrupting the kinase-binding motif anchored at the 3-position. This dual-vector design strategy is not accessible with the aromatic analog, which lacks the 7-position NH, nor with the 6-COOH isomer, which alters the hinge-binding geometry.

PARP1 Inhibitors Overcoming Resistance

The [4,3-a]-3-COOH scaffold has produced PARP1 inhibitors (notably 19k) that achieve sub-nanomolar cellular IC₅₀ (0.3 nM) in olaparib-resistant Capan-1 cells [2]. Programs focused on overcoming PARP1 inhibitor resistance should base their chemistry on this scaffold rather than on [1,5-a] regioisomers or 6-COOH analogs, for which no peer-reviewed PARP1 activity data exist. The scaffold's derived compounds also show selectivity for BRCA-mutant over wild-type cells, consistent with synthetic lethality mechanisms.

CNS Anticonvulsant Drug Discovery

Derivatives of the saturated [4,3-a] scaffold have demonstrated in vivo anticonvulsant efficacy at ED₅₀ values as low as 0.25 mg/kg in the MES mouse model, with minimal rotorod neurotoxicity [3]. This in vivo CNS activity, combined with favorable in silico ADME predictions, supports the selection of this scaffold for CNS-targeted programs. The unsaturated analog and [1,5-a] regioisomer lack equivalent in vivo CNS pharmacology data, making the saturated [4,3-a]-3-COOH scaffold the evidence-backed choice for neuroscience-focused discovery.

Application
Selection Property
Validation Focus
Kinase / PARP1 fragment screening
Low‑mass free acid scaffold (168 Da)
Ligand efficiency and fragment‑library compatibility
c‑Met / VEGFR‑2 pathway inhibitor optimization
3‑COOH anchor + 7‑NH dual‑vector design
c‑Met/VEGFR‑2 selectivity and reported potency context
PARP1 inhibitor resistance‑model studies
[4,3‑a]‑3‑COOH scaffold with reported PARP1 activity
Resistant cell‑line response evaluation
CNS seizure‑model compound screening
Saturated scaffold with reported in vivo CNS activity
Seizure‑model efficacy and neurotoxicity endpoints
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